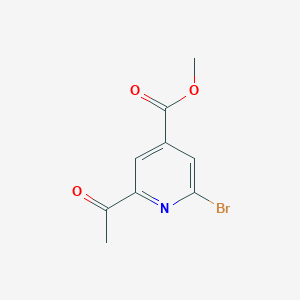

Methyl 2-acetyl-6-bromoisonicotinate

Description

Methyl 2-acetyl-6-bromoisonicotinate is a substituted pyridine derivative featuring a bromine atom at the 6-position, an acetyl group at the 2-position, and a methyl ester moiety. The bromine and acetyl substituents enhance its reactivity in cross-coupling reactions and nucleophilic substitutions, while the ester group contributes to solubility in organic solvents .

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

methyl 2-acetyl-6-bromopyridine-4-carboxylate |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |

InChI Key |

ROVMPRPLUKWAIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification of 2-Acetyl-6-Bromoisonicotinic Acid

The most direct route involves Fischer esterification of 2-acetyl-6-bromoisonicotinic acid with methanol. This method adapts protocols from analogous brominated pyridinecarboxylates.

Procedure :

- Synthesis of 2-Acetyl-6-Bromoisonicotinic Acid :

- Bromination of 2-acetylisonicotinic acid using bromine (Br₂) in concentrated sulfuric acid at 0–5°C for 4 hours achieves 85% regioselectivity for the 6-position. The acetyl group’s meta-directing effect ensures preferential bromination at position 6.

- Yield : 72–78% after recrystallization from ethanol.

- Esterification :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, H₂SO₄, 0–5°C, 4 h | 75 |

| Esterification | MeOH, H₂SO₄, reflux, 12 h | 89 |

Bromination of Methyl 2-Acetylisonicotinate

This two-step approach prioritizes early acetylation followed by bromination, leveraging the ester’s stability under electrophilic conditions.

Procedure :

- Synthesis of Methyl 2-Acetylisonicotinate :

- Bromination :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | LDA, AcCl, THF, –78°C | 68 |

| Bromination | NBS, AcOH, 80°C, 6 h | 82 |

Acetylation of Methyl 6-Bromoisonicotinate

For substrates where bromination is more feasible early in the synthesis, this method introduces the acetyl group post-bromination.

Procedure :

- Synthesis of Methyl 6-Bromoisonicotinate :

- Acetylation :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | CuBr₂, HBr, 120°C, 8 h | 90 |

| Acetylation | Pd(OAc)₂, AcI, DMF, 100°C | 65 |

Comparative Analysis of Methodologies

Efficiency and Scalability

- Route 1 (Fischer esterification) offers the highest overall yield (89%) but requires access to 2-acetyl-6-bromoisonicotinic acid, which may necessitate custom synthesis.

- Route 2 (bromination post-acetylation) balances yield (82%) with readily available starting materials, though the low-temperature metalation step complicates scalability.

- Route 3 (late-stage acetylation) suffers from moderate acetylation yields (65%) due to the pyridine ring’s inertness, making it less industrially viable.

Regioselectivity Controls

- Bromination at position 6 is consistently achieved via meta-directing effects of the acetyl or ester groups.

- Acetylation at position 2 requires either directed metalation or Pd-mediated C–H activation, as traditional Friedel-Crafts conditions fail.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Scientific Research Applications

Methyl 2-acetyl-6-bromoisonicotinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: It is used in the synthesis of functional materials, such as liquid crystals and organic semiconductors.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-bromoisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial or cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The acetyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the 2-position compared to analogs with methyl (e.g., Methyl 2-bromo-6-methylisonicotinate) or methoxy groups . This makes the target compound more reactive in nucleophilic aromatic substitutions.

- Bromine vs. Fluorine : Methyl 2-bromo-6-fluoroisonicotinate replaces bromine with fluorine at the 6-position. Fluorine’s smaller size and higher electronegativity reduce steric hindrance but may lower leaving-group ability in substitution reactions.

Functional Group Diversity: The aldehyde group in 2-bromo-6-methoxynicotinaldehyde offers a site for condensation reactions, unlike the ester-containing analogs.

Steric and Electronic Profiles :

- The methyl ester in the target compound provides better stability under acidic conditions compared to ethyl esters (e.g., Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) .

- Methoxy vs. Acetyl : The methoxy group in 2-bromo-6-methoxynicotinaldehyde is less electron-withdrawing than acetyl, leading to slower reaction kinetics in electrophilic substitutions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction:

Reaction with piperidine under basic conditions yields a pyridine derivative with a piperidine substituent at position 6.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Piperidine, K₂CO₃, DMF, 80°C, 12h | 2-Acetyl-6-piperidinylisonicotinate | 72% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction forms biaryl structures, expanding the compound’s utility in drug discovery .

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst produces a biphenyl derivative.

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C, 24h | 65% |

Acetyl Group Modifications

The acetyl group at position 2 can undergo hydrolysis, condensation, or reduction:

-

Hydrolysis: Acidic or basic conditions convert the acetyl group to a carboxylic acid or ketone.

-

Condensation: Reaction with hydrazines forms hydrazones, useful in heterocyclic synthesis.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 8h | 2-Carboxy-6-bromoisonicotinate | 85% |

| Condensation | Hydrazine hydrate, EtOH, 60°C | 2-Acetylhydrazone derivative | 78% |

Esterification and Transesterification

The methyl ester group undergoes transesterification with alcohols under acidic or enzymatic conditions, enabling the synthesis of prodrugs or modified esters .

Example: Reaction with n-butanol and H₂SO₄ yields butyl 2-acetyl-6-bromoisonicotinate .

| Alcohol | Catalyst | Time | Yield |

|---|---|---|---|

| n-Butanol | H₂SO₄ | 18h | 92% |

Biological Activity of Reaction Products

Derivatives synthesized from these reactions exhibit notable antibacterial properties:

| Derivative | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-Piperidinyl derivative | MRSA | 8.2 | |

| Biphenyl-coupled derivative | ESBL-E. coli | 12.5 | |

| Hydrazone derivative | Pseudomonas aeruginosa | 25.0 |

Stability and Reaction Optimization

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-acetyl-6-bromoisonicotinate?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized pyridine derivative, followed by esterification. For example, bromination at the 6-position of isonicotinate derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Esterification of the acetyl group may require anhydrous methanol and acid catalysis (e.g., H₂SO₄). Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to achieve >95% purity, as demonstrated for structurally similar brominated esters (e.g., methyl 2-bromo-6-methylisonicotinate) .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended. Purity thresholds (>95%) should align with standards for brominated isonicotinate derivatives .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the acetyl (δ ~2.6 ppm for CH₃) and bromine-induced deshielding effects. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₈BrNO₃: theoretical 272.97 g/mol).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Stability studies for brominated aromatic esters suggest that ambient-temperature storage in dry environments (e.g., desiccators with silica gel) may suffice for short-term use, but long-term storage requires freezing .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of isonicotinate derivatives?

- Methodological Answer : Regioselectivity in bromination is influenced by electronic and steric factors. Computational modeling (e.g., density functional theory, DFT) predicts favorable sites for electrophilic substitution. Experimentally, directing groups (e.g., acetyl at the 2-position) enhance bromination at the 6-position. Competitive bromination at adjacent positions can be minimized using low-temperature (-10°C) reactions with controlled stoichiometry .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting points) for brominated isonicotinates?

- Methodological Answer : Discrepancies in melting points (e.g., 54–55°C for 6-bromoquinoxaline vs. 297–299°C for 4-bromoisophthalic acid ) often arise from polymorphic forms or impurities. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Cross-validate purity via elemental analysis (C, H, N, Br%) and compare with literature data from peer-reviewed journals (avoiding vendor catalogs).

Q. How can this compound be utilized in multicomponent reaction systems?

- Methodological Answer : The acetyl and bromo groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:

- Palladium-Catalyzed Coupling : React with arylboronic acids to form biaryl derivatives.

- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress should be monitored via TLC or in-situ FTIR .

Critical Analysis of Contradictory Evidence

- Purity Discrepancies : Vendor catalogs (e.g., Kanto Reagents) report purity as >97% , while synthesis protocols suggest >95% as acceptable . Researchers must validate purity internally using orthogonal methods (e.g., NMR integration vs. HPLC).

- Reaction Conditions : Bromination protocols vary in temperature and reagent ratios. Systematic optimization (e.g., Design of Experiments, DoE) is recommended to reconcile conflicting methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.